molecular formula C27H33N5O2 B11427899 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione

8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione

Cat. No.: B11427899
M. Wt: 459.6 g/mol
InChI Key: CRNRECBODNKYBD-UHFFFAOYSA-N
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Description

8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is a chemical compound with the molecular formula C27H33N5O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione typically involves the reaction of appropriate purine derivatives with dibenzylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is unique due to its specific structural features and the presence of the pentyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H33N5O2

Molecular Weight

459.6 g/mol

IUPAC Name

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C27H33N5O2/c1-4-5-12-17-32-23(28-25-24(32)26(33)30(3)27(34)29(25)2)20-31(18-21-13-8-6-9-14-21)19-22-15-10-7-11-16-22/h6-11,13-16H,4-5,12,17-20H2,1-3H3

InChI Key

CRNRECBODNKYBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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